molecular formula C5H3ClO3 B15369999 5-Oxo-2,5-dihydrofuran-3-carbonyl chloride CAS No. 64124-99-8

5-Oxo-2,5-dihydrofuran-3-carbonyl chloride

Cat. No.: B15369999
CAS No.: 64124-99-8
M. Wt: 146.53 g/mol
InChI Key: MJCYPRKNBMEPDZ-UHFFFAOYSA-N
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Description

5-Oxo-2,5-dihydrofuran-3-carbonyl chloride is a reactive heterocyclic compound featuring a five-membered dihydrofuran ring with a ketone group at position 5 and a carbonyl chloride substituent at position 3. This structure renders it highly electrophilic, making it a valuable intermediate in organic synthesis for introducing the 5-oxo-dihydrofuran moiety into complex molecules. These analogs share the 5-oxo-2,5-dihydrofuran core but differ in substituents, which critically influence their reactivity and applications.

Properties

CAS No.

64124-99-8

Molecular Formula

C5H3ClO3

Molecular Weight

146.53 g/mol

IUPAC Name

5-oxo-2H-furan-3-carbonyl chloride

InChI

InChI=1S/C5H3ClO3/c6-5(8)3-1-4(7)9-2-3/h1H,2H2

InChI Key

MJCYPRKNBMEPDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s distinctiveness lies in its carbonyl chloride group at position 3 , contrasting with ester, hydroxyl, or protected substituents in analogs. For example:

  • (S)-2-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl dodecanoate (5d): Features 3,4-bis(benzyloxy) groups and a dodecanoate ester .
  • (S)-1-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dioleate (3f) : Contains 3,4-bis(4-methoxybenzyloxy) substituents and oleate esters .
  • (S)-2-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl acrylate (5c) : Includes acrylate and methoxybenzyloxy groups .

The carbonyl chloride in the target compound replaces these bulkier substituents, significantly enhancing its reactivity toward nucleophiles (e.g., amines, alcohols) compared to ester derivatives.

Reactivity Profiles

  • 5-Oxo-2,5-dihydrofuran-3-carbonyl Chloride : The acyl chloride group enables direct nucleophilic acyl substitutions without requiring coupling reagents (e.g., DCC, DMAP), which are essential for ester-containing analogs like 5d or 3f . This reactivity simplifies synthetic workflows but necessitates anhydrous handling.
  • Ester Derivatives (e.g., 5d, 3f) : These require activating agents (e.g., DCC, DMAP) for further functionalization, increasing synthetic steps but offering better stability under ambient conditions .

Data Table: Comparative Analysis

Compound Name (Reference) Core Structure Substituents at C3/C4 Functional Group Key Reactivity Synthesis Method
This compound (Hypothetical) 5-Oxo-2,5-dihydrofuran Carbonyl chloride (C3) Acyl chloride Direct nucleophilic substitution Likely via chlorination of carboxylic acid
(S)-2-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl dodecanoate 5-Oxo-2,5-dihydrofuran 3,4-Bis(benzyloxy); dodecanoate Ester Requires DCC/DMAP for acylation Dodecanoyl chloride, Et₃N
(S)-1-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dioleate 5-Oxo-2,5-dihydrofuran 3,4-Bis(4-methoxybenzyloxy); oleate Ester Stable under standard conditions Oleoyl chloride, flash chromatography
(S)-2-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl acrylate 5-Oxo-2,5-dihydrofuran 3,4-Bis(4-methoxybenzyloxy); acrylate Ester Polymerizable via acrylate group Acryloyl chloride, column chromatography

Research Findings and Practical Implications

  • Stability : Ester derivatives (e.g., 5d, 3f) exhibit greater stability than the target compound, as evidenced by their characterization as colorless oils with well-resolved NMR spectra . The acyl chloride’s hygroscopic nature likely limits its shelf life.
  • Synthetic Efficiency : The target compound’s reactivity could reduce reliance on coupling agents, streamlining syntheses of bioactive molecules (e.g., prostaglandin analogs or antifungals) that incorporate the 5-oxo-dihydrofuran scaffold.
  • Spectroscopic Differences : The carbonyl chloride group would likely produce distinct ¹³C NMR shifts (e.g., ~170–180 ppm for C=O) compared to ester carbonyls (~165–175 ppm) in analogs .

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